
1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene is an organic compound with a unique structure that includes two ethynyl groups and two 2,2-dimethylpropoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene typically involves multiple steps. One common method starts with the preparation of 1,4-dibromo-2,5-diethynylbenzene, which is then subjected to a nucleophilic substitution reaction with 2,2-dimethylpropyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form the corresponding alkanes.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a common method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene has several scientific research applications:
Materials Science: Used in the synthesis of polymers and copolymers with unique electronic properties.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Utilized in the fabrication of sensors for detecting various analytes due to its conductive properties.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene involves its interaction with molecular targets through its ethynyl and propoxy groups. These groups can participate in π-π stacking interactions, hydrogen bonding, and van der Waals forces, which contribute to the compound’s unique properties. The pathways involved include electron transfer processes and conjugation with other molecular systems.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Bis(2,2-dimethylpropoxy)benzene
- 1,4-Diethynylbenzene
- 1,4-Bis(2,2-dimethylpropoxy)-2-methylbenzene
Uniqueness
1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene stands out due to the presence of both ethynyl and propoxy groups, which impart unique electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics and structural rigidity.
Propiedades
Número CAS |
444878-95-9 |
|---|---|
Fórmula molecular |
C20H26O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1,4-bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene |
InChI |
InChI=1S/C20H26O2/c1-9-15-11-18(22-14-20(6,7)8)16(10-2)12-17(15)21-13-19(3,4)5/h1-2,11-12H,13-14H2,3-8H3 |
Clave InChI |
YVVOYGBOMKWYMR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)COC1=CC(=C(C=C1C#C)OCC(C)(C)C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


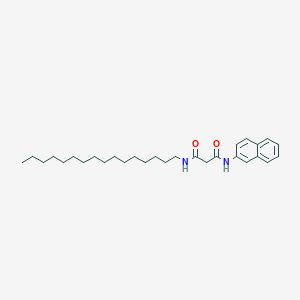
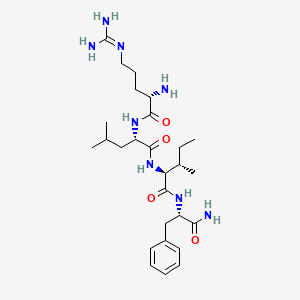
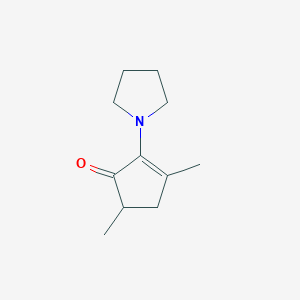

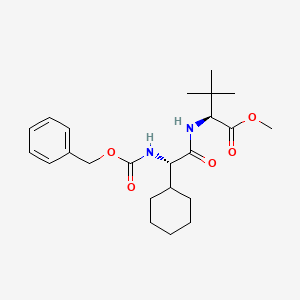
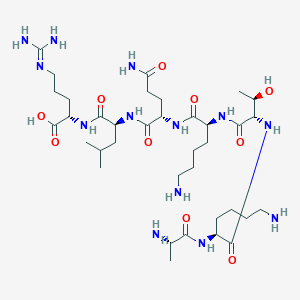

![[3-(Propylsulfanyl)prop-1-EN-1-YL]benzene](/img/structure/B14242401.png)


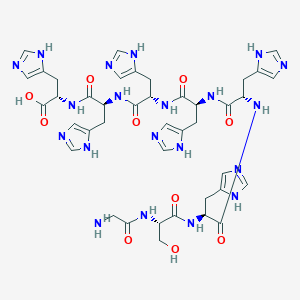
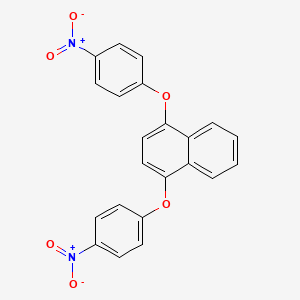

![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
